molecular formula C13H16ClFO B1328082 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane CAS No. 898761-30-3

6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane

Cat. No. B1328082
CAS RN: 898761-30-3
M. Wt: 242.71 g/mol
InChI Key: CCPVBRYZAMCKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane, also known as 6-CFM, is an organic compound with a unique structure. It is a six-membered ring with a chlorine atom at the sixth position, a fluorine atom at the third position, and a methyl group at the fourth position. 6-CFM has been used in a variety of scientific research applications and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Photolytic Generation and Reactivity

The research by Guizzardi et al. (2001) explored the generation and reactivity of certain phenyl cations through photolysis, which could be relevant to the study of similar compounds like 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane. They found that these cations can undergo addition reactions or be reduced to anilines, depending on solvent properties (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Polymerization Processes

Hyun et al. (1988) described the oxidative polymerization of a fluoro-phenol derivative, which is similar to this compound. This study indicates the potential of such compounds in forming new types of polymers (Hyun, Nishide, Tsuchida, & Yamada, 1988).

Molecular Structure Analysis

Ammon, Prasad, and Kumar (1992) researched the structure of a compound with similar characteristics, focusing on its potential as a hypocholesterolemic agent. This emphasizes the structural importance of such compounds in medicinal chemistry (Ammon, Prasad, & Kumar, 1992).

Electrochemical Fluorination

Momota et al. (1995) studied the electrochemical fluorination of aromatic compounds, which is directly relevant to the chemistry of this compound. Their findings contribute to understanding the chemical transformations such compounds can undergo (Momota, Horio, Kato, Morita, & Matsuda, 1995).

Synthetic Applications

Zhang et al. (2019) demonstrated the synthesis of a fluoro-phenyl-oxo compound, highlighting the methodologies that could be applied to synthesize related compounds like this compound. They optimized synthesis methods and confirmed structures using NMR and MS spectra, indicating a similar approach could be used for the compound of interest (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Coordination Chemistry

Ozturk, Şekerci, and Ozdemir (2005) synthesized a cyclohexylidene derivative and its metal complexes, showcasing the potential of complex formation with this compound and similar compounds (Ozturk, Şekerci, & Ozdemir, 2005).

properties

IUPAC Name

6-chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c1-10-6-7-11(9-12(10)15)13(16)5-3-2-4-8-14/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPVBRYZAMCKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645161
Record name 6-Chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898761-30-3
Record name 6-Chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.